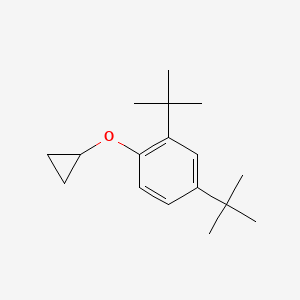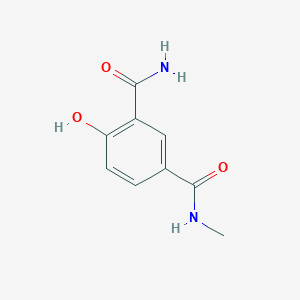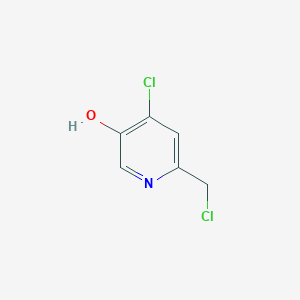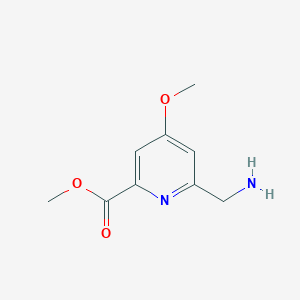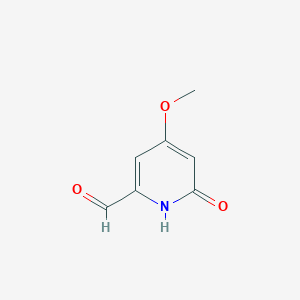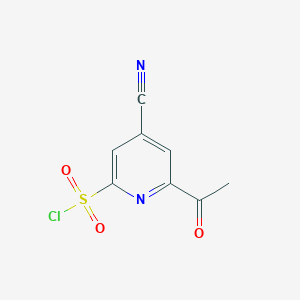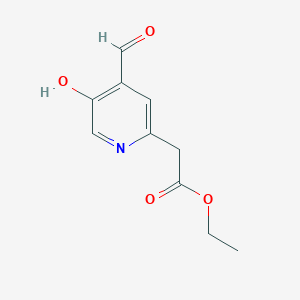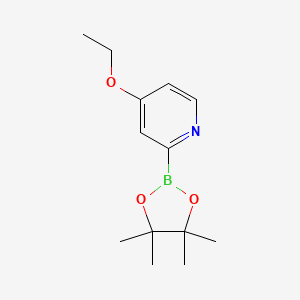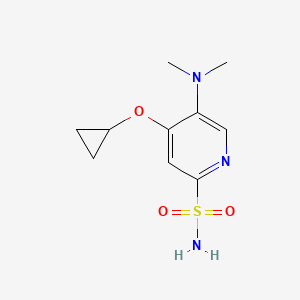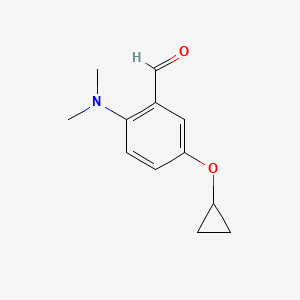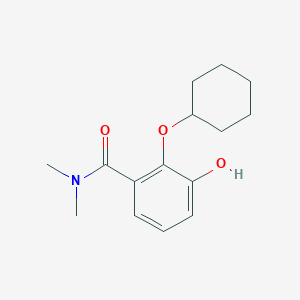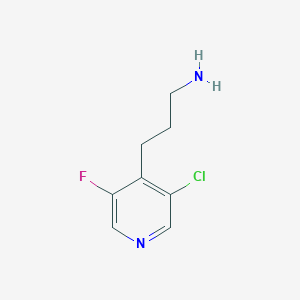
4-Cyclopropoxy-3-ethyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with ethyl bromide and cyclopropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Chichibabin synthesis, which uses carbonyl compounds or acetylene and ammonia as starting materials . This method is advantageous due to its scalability and cost-effectiveness. The Chichibabin synthesis can be adapted to produce various substituted pyridines, including this compound, by selecting appropriate starting materials and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-ethyl-2-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethyl-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-ethyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, pyridine derivatives are known to inhibit certain enzymes, such as p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and downstream signaling pathways.
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-ethyl-2-methylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-ethyl-2-methylpyridine: Similar in structure but with different substitution patterns on the pyridine ring.
4-Cyclopropoxy-2-ethyl-3-methylpyridine: Another isomer with variations in the position of the ethyl and methyl groups.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-10-8(2)12-7-6-11(10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
KEZAKLCBUVSDFR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


